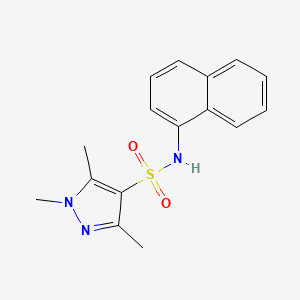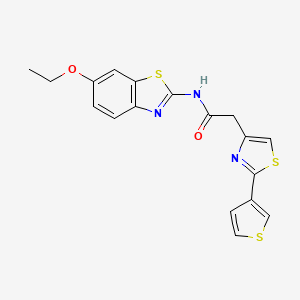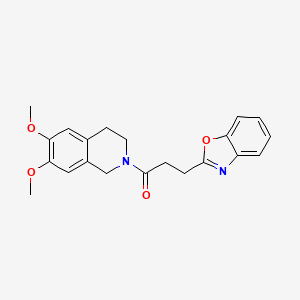
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone, also known as DPI, is a potent inhibitor of protein kinase C (PKC). PKC is a family of enzymes that plays a crucial role in many cellular processes, including proliferation, differentiation, and apoptosis. DPI has been widely used in scientific research to investigate the role of PKC in various cellular processes.
Mécanisme D'action
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone exerts its inhibitory effect on PKC by binding to the catalytic domain of the enzyme. This prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are required for its activation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit insulin secretion and glucose metabolism in pancreatic beta cells. This compound has been used to study the role of PKC in cardiac function and the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone in lab experiments is its high potency and specificity for PKC inhibition. This allows researchers to investigate the role of PKC in various cellular processes with a high degree of precision. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
Future research using (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone could investigate its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies could investigate the role of PKC in other cellular processes and the potential use of this compound in these areas. Finally, the development of new and more potent PKC inhibitors could lead to the discovery of new therapeutic agents for a variety of diseases.
Méthodes De Synthèse
The synthesis of (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone involves the condensation of 4-methyl-1H-indole-2,3-dione with 3,5-dihydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then reduced to the corresponding alcohol and subsequently oxidized to this compound.
Applications De Recherche Scientifique
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone has been used extensively in scientific research to investigate the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been used to study the role of PKC in insulin secretion and glucose metabolism.
Propriétés
IUPAC Name |
(3,5-dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-3-2-4-15-14(10)5-6-17(15)16(20)11-7-12(18)9-13(19)8-11/h2-4,7-9,18-19H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTDHLXYVXXFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=CC=C1)C(=O)C3=CC(=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)



![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)

![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)
![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)